molecular formula C14H15N3O B15173452 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)pent-1-yn-3-ol CAS No. 920282-87-7

1-(1-Benzyl-1H-1,2,3-triazol-4-yl)pent-1-yn-3-ol

Cat. No.: B15173452
CAS No.: 920282-87-7
M. Wt: 241.29 g/mol
InChI Key: YICNRHFCWRZQMY-UHFFFAOYSA-N
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Description

1-(1-Benzyl-1H-1,2,3-triazol-4-yl)pent-1-yn-3-ol is a chemical compound characterized by its unique structure, which includes a benzyl group attached to a triazole ring and a pent-1-yn-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)pent-1-yn-3-ol typically involves a multi-step process. One common method starts with the reaction of benzyl chloride with sodium azide to form 1-benzyl-1H-1,2,3-triazole. This intermediate is then reacted with pent-1-yn-3-ol under specific conditions, such as the presence of a copper(I) catalyst and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale synthesis with minimal waste and high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)pent-1-yn-3-ol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: The triazole ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles like ammonia (NH3) or alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Aldehydes, ketones, carboxylic acids.

  • Reduction: Alcohols, amines.

  • Substitution: Substituted triazoles, alkylated products.

Scientific Research Applications

1-(1-Benzyl-1H-1,2,3-triazol-4-yl)pent-1-yn-3-ol has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)pent-1-yn-3-ol exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol: Similar structure but with a methanol group instead of pent-1-yn-3-ol.

  • 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethanol: Similar structure but with an ethanol group instead of pent-1-yn-3-ol.

Uniqueness: 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)pent-1-yn-3-ol is unique due to its pent-1-yn-3-ol moiety, which provides distinct chemical properties and reactivity compared to similar compounds. This makes it a valuable compound for specific applications where its unique structure is advantageous.

Properties

CAS No.

920282-87-7

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

1-(1-benzyltriazol-4-yl)pent-1-yn-3-ol

InChI

InChI=1S/C14H15N3O/c1-2-14(18)9-8-13-11-17(16-15-13)10-12-6-4-3-5-7-12/h3-7,11,14,18H,2,10H2,1H3

InChI Key

YICNRHFCWRZQMY-UHFFFAOYSA-N

Canonical SMILES

CCC(C#CC1=CN(N=N1)CC2=CC=CC=C2)O

Origin of Product

United States

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